molecular formula C9H16O3 B14510559 5-(Butoxymethyl)oxolan-2-one CAS No. 62668-35-3

5-(Butoxymethyl)oxolan-2-one

Cat. No.: B14510559
CAS No.: 62668-35-3
M. Wt: 172.22 g/mol
InChI Key: ABENFGZGJDNZCV-UHFFFAOYSA-N
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Description

5-(Butoxymethyl)oxolan-2-one is a γ-lactone derivative characterized by a five-membered oxolan-2-one (γ-butyrolactone) ring substituted with a butoxymethyl group at the 5-position. Lactones of this class are widely studied for their roles in aroma chemistry, synthetic intermediates, and bioactive applications .

Properties

CAS No.

62668-35-3

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

5-(butoxymethyl)oxolan-2-one

InChI

InChI=1S/C9H16O3/c1-2-3-6-11-7-8-4-5-9(10)12-8/h8H,2-7H2,1H3

InChI Key

ABENFGZGJDNZCV-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC1CCC(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butoxymethyl)oxolan-2-one typically involves the reaction of butyl alcohol with oxirane (ethylene oxide) to form butoxymethanol. This intermediate is then cyclized with gamma-butyrolactone under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the cyclization reaction .

Chemical Reactions Analysis

Types of Reactions

5-(Butoxymethyl)oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Butoxymethyl)oxolan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Butoxymethyl)oxolan-2-one involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The compound’s oxolane ring structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its activity .

Comparison with Similar Compounds

Structural Analogs in Natural Products

Compound Name Substituent Source Key Properties/Findings References
5-Propyloxolan-2-one Propyl White Wines Decreases during fermentation; contributes to γ-heptalactone aroma profile.
5-(1-Hydroxyethyl)oxolan-2-one (Solerole) 1-Hydroxyethyl Wine (Fetească regală) Forms post-stabilization; linked to racemization during storage (0.11–0.28% concentration).
(5S)-5-(Hydroxymethyl)oxolan-2-one Hydroxymethyl Green Tea Enhances aroma profile; stable under microwave extraction.
5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one 3,4-Dihydroxybenzyl Polyphenol Metabolism Metabolite of (-)-EGCG; associated with antioxidant and anti-inflammatory activities.


Key Observations :

  • Substituent Effects : Alkyl chains (e.g., propyl, butoxymethyl) increase hydrophobicity, influencing volatility and aroma retention. Polar groups (e.g., hydroxymethyl, hydroxyethyl) enhance solubility and participation in biological interactions .
  • Natural vs. Synthetic Origins : Naturally occurring lactones (e.g., in wine, tea) are often chiral and enantiomerically specific, whereas synthetic derivatives (e.g., indole-substituted lactones) prioritize yield and functional group compatibility .

Key Observations :

  • Substituent Diversity : Indole and aryl groups introduce π-π stacking and hydrogen-bonding capabilities, critical for drug design .
  • Safety and Handling : Methoxy and methyl derivatives (e.g., 5-methoxy-5-methyloxolan-2-one) require specific safety protocols due to volatility and reactivity .

Bioactive and Metabolic Relevance

Compound Name Bioactivity/Metabolic Role Model System References
5-(4-Hydroxypentyl)benzene-1,3-diol Synergistic α-amylase inhibition In vitro digestion
5-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one Polyphenol metabolite Human/rat models
Sapinofuranone A Fatty alcohol derivative Lipid metabolism

Key Observations :

  • Enzyme Interactions : Hydroxy and methoxy substituents enhance interactions with enzymes like α-amylase and α-glucosidase, relevant to diabetes management .
  • Metabolic Pathways: Lactones derived from polyphenols (e.g., 5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one) undergo phase I/II metabolism, influencing bioavailability .

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